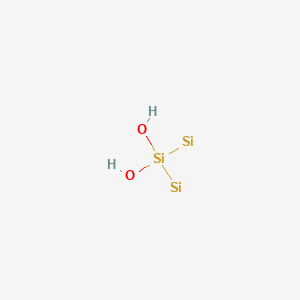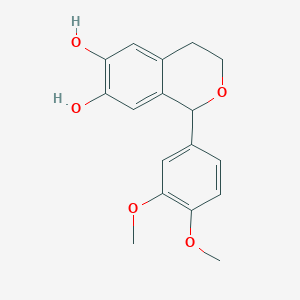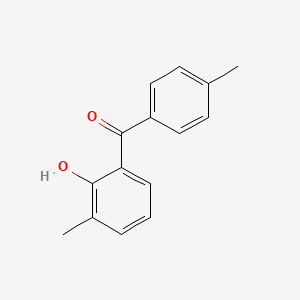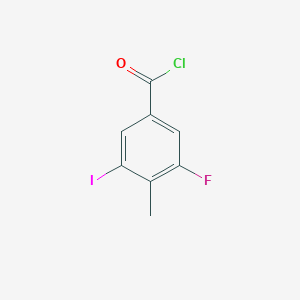![molecular formula C20H21ClN4 B14192058 Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]- CAS No. 857531-62-5](/img/structure/B14192058.png)
Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]- is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl group and a pyrazolylphenyl group. It is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals with antihistaminic and anti-allergic properties .
Métodos De Preparación
The synthesis of Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]- typically involves the reaction of 1-chloro-4-(chlorophenyl)methylbenzene with piperazine in the presence of a base such as potassium carbonate and a phase-transfer catalyst like tetrabutylammonium iodide . The reaction is carried out in a solvent such as tetrahydrofuran under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its interactions with biological targets, including receptors and enzymes.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]- involves its interaction with histamine H1 receptors. By binding to these receptors, the compound inhibits the action of histamine, thereby reducing allergic responses and inflammation. The molecular targets include histamine receptors on the surface of cells involved in immune responses, such as mast cells and basophils .
Comparación Con Compuestos Similares
Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]- can be compared with other piperazine derivatives such as:
Norchlorcyclizine: Another piperazine derivative with similar antihistaminic properties.
Levocetirizine: A more potent antihistamine with fewer side effects compared to classic antihistamines.
Promethazine: A first-generation antihistamine with sedative effects.
The uniqueness of Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]- lies in its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications .
Propiedades
Número CAS |
857531-62-5 |
|---|---|
Fórmula molecular |
C20H21ClN4 |
Peso molecular |
352.9 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)-[4-(1H-pyrazol-4-yl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C20H21ClN4/c21-19-7-5-17(6-8-19)20(25-11-9-22-10-12-25)16-3-1-15(2-4-16)18-13-23-24-14-18/h1-8,13-14,20,22H,9-12H2,(H,23,24) |
Clave InChI |
MGYPCCQLBPTNML-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane](/img/structure/B14191983.png)



![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-ethyl-](/img/structure/B14191999.png)
![2-[2,3,5,6-Tetrafluoro-4-(5-thiophen-2-ylthiophen-2-yl)phenyl]-5-thiophen-2-ylthiophene](/img/structure/B14192000.png)
![4-Methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14192003.png)
methyl]-](/img/structure/B14192007.png)



![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)

